molecular formula C32H45N5O3S B12310985 N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide

N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide

Cat. No.: B12310985
M. Wt: 579.8 g/mol
InChI Key: IQKWCORIMSRQGZ-UHFFFAOYSA-N
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Description

Desthiazolylmethyloxycarbonyl Ritonavir is a minor metabolite of Ritonavir, a well-known HIV protease inhibitor. This compound has shown more potent activity against certain cancer cell lines compared to Ritonavir, making it a subject of interest in cancer research .

Preparation Methods

The synthesis of Desthiazolylmethyloxycarbonyl Ritonavir involves multiple steps, starting from RitonavirThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformation .

Chemical Reactions Analysis

Desthiazolylmethyloxycarbonyl Ritonavir undergoes various chemical reactions, including:

Scientific Research Applications

Desthiazolylmethyloxycarbonyl Ritonavir has several scientific research applications:

Mechanism of Action

The mechanism of action of Desthiazolylmethyloxycarbonyl Ritonavir involves the activation of the proteasome, leading to increased degradation of proteins like survivin and HER2. This results in the induction of apoptosis in cancer cells. The compound also affects the unfolded protein response, contributing to its anti-cancer effects .

Comparison with Similar Compounds

Desthiazolylmethyloxycarbonyl Ritonavir is unique compared to other similar compounds due to its potent activity against specific cancer cell lines and its ability to activate the proteasome. Similar compounds include:

Properties

IUPAC Name

N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKWCORIMSRQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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